molecular formula C6H13NO2 B13953706 2,3-Dimethyl-2-nitrobutane

2,3-Dimethyl-2-nitrobutane

Cat. No.: B13953706
M. Wt: 131.17 g/mol
InChI Key: PKOVWKGRNZGQHY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-nitrobutane is an organic compound with the molecular formula C6H13NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dimethyl-2-nitrobutane typically involves the nitration of 2,3-dimethylbutane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro alcohols or nitro ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Nitro alcohols or nitro ketones.

    Reduction: Corresponding amines.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

2,3-Dimethyl-2-nitrobutane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving nitroalkane metabolism and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-nitrobutane involves its reactivity due to the presence of the nitro group. The nitro group is electron-withdrawing, making the carbon atoms adjacent to it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile.

Molecular Targets and Pathways:

    Electrophilic Substitution: The nitro group activates the molecule towards nucleophilic substitution reactions.

    Reduction Pathways: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

    2,3-Dimethyl-2,3-dinitrobutane: This compound has two nitro groups and is used as an additive in explosives.

    2-Nitropropane: A simpler nitroalkane used as a solvent and in chemical synthesis.

    1-Nitrobutane: Another nitroalkane with different reactivity due to the position of the nitro group.

Uniqueness: 2,3-Dimethyl-2-nitrobutane is unique due to its specific structure, which provides distinct reactivity patterns compared to other nitroalkanes. Its branched structure and the position of the nitro group make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,3-dimethyl-2-nitrobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)6(3,4)7(8)9/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOVWKGRNZGQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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